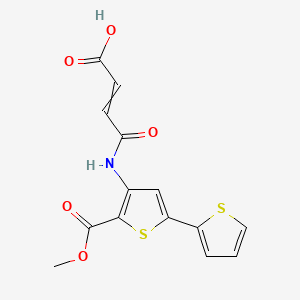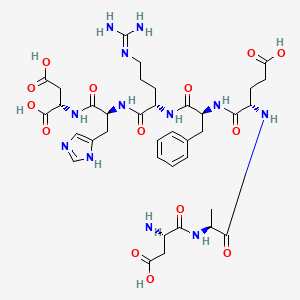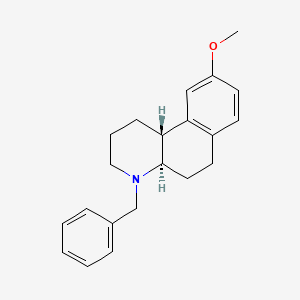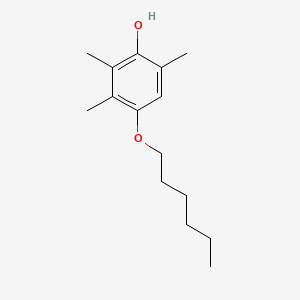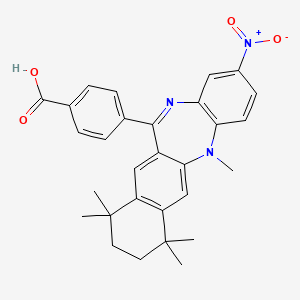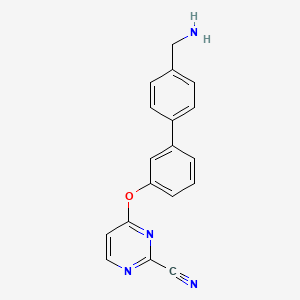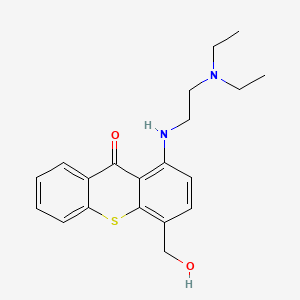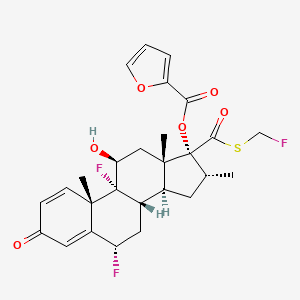
Fluticasone furoate
Overview
Description
Fluticasone furoate is a synthetic glucocorticoid used primarily as an inhaled corticosteroid for the maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD). It is also available as a nasal spray to manage symptoms of allergic rhinitis. This compound was first approved for medical use in 2007 and is known for its potent anti-inflammatory properties .
Mechanism of Action
Fluticasone furoate, also known as Veramyst, is a synthetic glucocorticoid used for the treatment of inflammatory conditions . Here is a detailed overview of its mechanism of action:
Target of Action
this compound primarily targets the human glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
this compound interacts with its target by binding to the glucocorticoid receptor with a binding affinity that is approximately 29.9 times that of dexamethasone and 1.7 times that of fluticasone propionate . This interaction results in changes in the transcription of various genes, leading to altered protein synthesis .
Biochemical Pathways
The binding of this compound to the glucocorticoid receptor affects multiple biochemical pathways. It inhibits the function of immune cells, such as T lymphocytes and macrophages, by interfering with their activation and proliferation . It also depresses the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .
Pharmacokinetics
this compound exhibits a half-life of approximately 24 hours . The systemic bioavailability of this compound when administered by inhalation is 13.9%, primarily due to absorption of the inhaled portion of the dose delivered to the lung . Oral bioavailability from the swallowed portion of the dose is low (approximately 1.3%) due to extensive first-pass metabolism .
Result of Action
The action of this compound results in a reduction of inflammation and immune response. This is achieved through the suppression of multiple inflammatory cells (such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (such as histamine, eicosanoids, leukotrienes, and cytokines) .
Biochemical Analysis
Biochemical Properties
Fluticasone Furoate enters target cells and binds to glucocorticoid receptors (GRs), which are found in the cytoplasm of many cell types . Upon binding, the this compound-GR complex undergoes conformational changes . It is suggested that being a corticosteroid, it exhibits its anti-inflammatory effect on multiple inflammatory cells (such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (such as histamine, eicosanoids, leukotrienes, and cytokines) .
Cellular Effects
In vitro experiments show this compound activating glucocorticoid receptors, inhibiting nuclear factor kappa b, and inhibiting lung eosinophilia in rats .
Molecular Mechanism
Upon binding, the this compound-GR complex undergoes conformational changes, leading to its translocation into the cell nucleus . Binding of the this compound-GR complex to GREs modulates the transcription of target genes, leading to the production of mRNA molecules .
Temporal Effects in Laboratory Settings
This compound has been shown to have a clearly defined elimination phase, thus allowing estimation of AUCinf and t1/2 . The results showed that all subjects had measurable this compound plasma concentrations at all time points . Median Tmax was 1.33 h (range = 0.75–6.00), mean Cmax was 13.05 ± 7.59 pg/mL, mean AUCt was 148.48 ± 77.76 pg/mL * h, mean AUCinf was 279.07 ± 187.81 pg/mL * h, and mean t1/2 was 31.67 ± 29.23 h .
Dosage Effects in Animal Models
The in vivo anti-inflammatory activity of this compound was assessed in the Brown Norway rat ovalbumin-induced lung eosinophilia model of allergic lung inflammation . At a dose of only 30 μg, this compound achieved almost total inhibition of eosinophil influx into the lung; an inhibition that was greater than that seen with the same dose of fluticasone propionate .
Metabolic Pathways
This compound is cleared from systemic circulation principally by hepatic metabolism via CYP3A4 to metabolites with significantly reduced corticosteroid activity . The predominant pathway was removal of the S-fluoromethyl carbothioate group, to yield the 17β carboxylic acid (GW694301X, M10) . Other pathways included oxidative defluorination to yield a hydroxyl at the C6 position .
Transport and Distribution
Following a single 250 μg IV dose of this compound, it showed a t1/2 of 15.12 h, volume of distribution of 608.4 L, and clearance of 57.45 L/h . This compound is absorbed systemically primarily via lungs .
Subcellular Localization
This compound enters target cells and binds to glucocorticoid receptors (GRs), which are found in the cytoplasm of many cell types . Upon binding, the this compound-GR complex undergoes conformational changes, leading to its translocation into the cell nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of fluticasone furoate involves several steps. Another method involves the crystallization of this compound from an organic solvent such as toluene or xylene under heating conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) to ensure product purity. The process includes steps such as activation with carbonyl diimidazole, reaction with hydrogen sulfide gas, and crystallization from solvents like 2-butanone .
Chemical Reactions Analysis
Types of Reactions: Fluticasone furoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen sulfide gas, carbonyl diimidazole, and fluoromethylating reagents. The conditions often involve controlled temperatures and specific solvents to ensure high yield and purity .
Major Products Formed: The major product formed from these reactions is this compound itself, which is characterized by its potent anti-inflammatory properties .
Scientific Research Applications
Fluticasone furoate has a wide range of scientific research applications:
Chemistry: It is used in the study of synthetic glucocorticoids and their chemical properties.
Biology: It is used to study the effects of glucocorticoids on various biological processes, including inflammation and immune response.
Medicine: It is widely used in the treatment of asthma, COPD, and allergic rhinitis.
Industry: It is used in the pharmaceutical industry for the production of inhalers and nasal sprays.
Comparison with Similar Compounds
Fluticasone propionate: Another synthetic glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Budesonide: A corticosteroid used for similar indications but with a different chemical structure and mechanism of action.
Mometasone: Another corticosteroid with similar uses but different potency and side effect profiles
Uniqueness: Fluticasone furoate is unique due to its high binding affinity for the glucocorticoid receptor and its ability to be used in combination with other medications such as vilanterol for enhanced therapeutic effects. Its once-daily dosing regimen also improves patient compliance compared to other corticosteroids that require multiple daily doses .
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTULMSXFIHGYFS-VLSRWLAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024827 | |
| Record name | Fluticasone furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Fluticasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Fluticasone furoate works through an unknown mechanism to affect the action of various cell types and mediators of inflammation. In vitro experiments show fluticasone furoate activating glucocorticoid receptors, inhibiting nuclear factor kappa b, and inhibiting lung eosinophilia in rats. | |
| Record name | Fluticasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
397864-44-7 | |
| Record name | Fluticasone furoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=397864-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluticasone furoate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397864447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluticasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluticasone furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401024827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6α,11β,16α,17α)-6,9-difluoro-17-{[(fluoro-methyl)thio]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl 2-furancarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTICASONE FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS86977WNV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
250-252 | |
| Record name | Fluticasone furoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08906 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)


